2-Methylpiperidine

Descripción

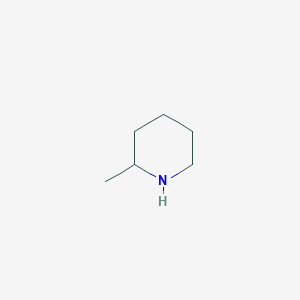

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWUEBIEOFQMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861728 | |

| Record name | Piperidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Pepper-like aroma | |

| Record name | 2-Methylpiperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 119.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylpiperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.838-0.844 | |

| Record name | 2-Methylpiperidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-05-7 | |

| Record name | 2-Methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22E509663B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpiperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methylpiperidine: A Technical Guide for Researchers

Introduction

2-Methylpiperidine, also known as α-pipecoline, is a versatile heterocyclic secondary amine. Its piperidine ring, substituted with a methyl group at the second position, makes it a crucial building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals.[1] This guide provides an in-depth overview of its chemical and physical properties, safety information, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

CAS Number: 109-05-7[2]

Molecular Formula: C₆H₁₃N[3][4]

Synonyms: 2-Pipecoline, α-Pipecoline[1][5]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 99.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Odor | Pepper-like aroma | [3][7] |

| Boiling Point | 117-119 °C | [1][3][7] |

| Melting Point | -4 to -5 °C | [6][7] |

| Density | 0.844 g/mL at 25 °C | [1][5][7] |

| Refractive Index | n20/D 1.445 - 1.447 | [1][5] |

| Solubility | Soluble in water | [3][6] |

| Flash Point | 10 °C (50 °F) - closed cup | [5] |

| Vapor Pressure | 16.4 mmHg at 25°C | [6] |

Table 2: Computed Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 12 Ų | [3] |

| Heavy Atom Count | 7 | [3] |

| Complexity | 52.1 | [3] |

Applications in Synthesis

This compound is a valuable reactant in various organic syntheses. Its applications include:

-

C-2 Arylation: It serves as a reactant for the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation.[6][7]

-

Synthesis of Heterocycles: It is used in the synthesis of azepan-4-ones and 2-aminobenzoxazoles.[5]

-

Pharmaceutical Scaffolds: It is a building block for corticotropin-releasing factor receptor type 1 antagonists and gefitinib analogues with anti-tumor activity.[5] The piperidine scaffold is prominent in numerous FDA-approved drugs for conditions affecting the central nervous system, as well as for cancer and infectious diseases.[8]

-

Chiral Synthesis: The enantiomers of this compound are utilized in the synthesis of homochiral trans-2,6-dialkyl piperidines.[9]

Experimental Protocols

While a plethora of reactions utilize this compound, a representative protocol for its use in N-alkylation to form a quaternary ammonium salt is detailed below. This type of reaction is fundamental in modifying the structure and properties of piperidine-based compounds.

Experimental Protocol: N-Phenacylation of this compound

This protocol is adapted from a general procedure for the phenacylation of N-methylpiperidines.[10]

Objective: To synthesize N-phenacyl-2-methylpiperidinium bromide.

Materials:

-

This compound

-

α-Bromoacetophenone

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add α-bromoacetophenone (1.0 equivalent).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction to proceed for an extended period (e.g., 1 week) to ensure completion.[10]

-

Upon completion, remove the acetonitrile under reduced pressure (in vacuo).

-

The resulting crude product, a quaternary ammonium salt, is then washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The purified N-phenacyl-2-methylpiperidinium bromide can be collected by filtration and dried.

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the ratio of diastereomers formed, and Infrared (IR) spectroscopy to identify the carbonyl absorption of the phenacyl group.[10]

Biological Activity and Signaling Pathways

The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and cytotoxic properties.[11][12] The biological effects are often mediated through interactions with specific protein targets, such as G-protein coupled receptors (GPCRs).[11][13] For instance, many piperidine-based analgesics interact with the opioid receptor signaling pathway.[11]

While a specific signaling pathway directly initiated by this compound is not extensively documented in the provided search results, a general workflow for evaluating the biological activity of piperidine derivatives can be conceptualized. This workflow illustrates the logical progression from synthesis to the identification of a lead compound.

Caption: General workflow for the development of drugs based on this compound.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][14]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[15]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

Use only in a well-ventilated area.[15]

-

Store in a locked, well-ventilated place. Keep the container tightly closed.[15]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 109-05-7 [chemicalbook.com]

- 8. (R)-2-Methylpiperidine | 1722-95-8 | Benchchem [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

- 12. clinmedkaz.org [clinmedkaz.org]

- 13. benchchem.com [benchchem.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, also known as α-pipecoline, is a cyclic secondary amine and a substituted derivative of piperidine. Its structural features, particularly the presence of a methyl group adjacent to the nitrogen atom, impart specific physical and chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its reactivity and applications, with a focus on its relevance to drug discovery and development.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and use in various experimental setups.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [1][2][3] |

| Molecular Weight | 99.17 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1][4][5] |

| Odor | Pepper-like, amine, fishy | [1][4] |

| Density | 0.838 - 0.844 g/mL at 25 °C | [1][4] |

| Boiling Point | 117.00 to 119.00 °C at 760 mmHg | [1][4] |

| Melting Point | -4 to -5 °C | [3][6] |

| Flash Point | 10 °C (50 °F) | [7] |

| Refractive Index | 1.442 - 1.448 at 20 °C | [1][4] |

| Vapor Pressure | 16.4 mmHg at 25 °C | [3] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Source(s) |

| Solubility in Water | Soluble | [1][4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents | [1][5][8] |

| LogP (Octanol/Water Partition Coefficient) | 1.42 | [4] |

Chemical Properties

The chemical behavior of this compound is dictated by the presence of the secondary amine functional group and the adjacent methyl group.

Table 3: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| pKa (of the conjugate acid) | 10.95 at 25 °C | [4][5] |

| pH | 12-13 (111 g/L aqueous solution) | [4][5] |

| Stability | Stable under normal temperatures and pressures | [5] |

| ¹H NMR | Spectra available | [1][9][10][11] |

| ¹³C NMR | Spectra available | [1][9] |

| IR Spectrum | Spectra available | [1][9][12] |

| Mass Spectrum | Spectra available | [1][13] |

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[5][8] Its reactivity is centered around the nucleophilic nitrogen atom and the C-H bonds of the piperidine ring.

Key reactions involving this compound include:

-

N-Alkylation and N-Acylation: The secondary amine readily undergoes alkylation and acylation reactions to form tertiary amines and amides, respectively.[8]

-

C-H Activation/Functionalization: The C-H bonds on the piperidine ring, particularly at the C-2 position, can be functionalized through directed transition-metal-catalyzed reactions.[4][14] This allows for the introduction of aryl and other groups, a key strategy in medicinal chemistry for modifying the structure and properties of lead compounds.[4][14]

-

Synthesis of Heterocycles: It is a precursor for the synthesis of various heterocyclic compounds, such as 2-aminobenzoxazoles and azepan-4-ones.[4][14]

The piperidine motif is a common scaffold in many approved drugs, and the introduction of a methyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound is a valuable starting material for generating libraries of compounds for drug screening.

Caption: Factors influencing the chemical reactivity of this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Distillation Range)

This protocol is based on the principles of ASTM D1078 for determining the distillation range of volatile organic liquids.[4][15][16]

Apparatus:

-

Distillation flask (e.g., 100 mL)

-

Condenser

-

Receiving graduate cylinder (e.g., 100 mL)

-

Calibrated thermometer (-10 to 250 °C)

-

Heating mantle or oil bath

-

Boiling chips

-

Barometer

Procedure:

-

Measure 50 mL of this compound into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin circulating cooling water through the condenser.

-

Apply heat to the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder at a rate of 4-5 mL per minute.

-

Record the temperature at which the first drop of distillate is collected as the initial boiling point.

-

Continue the distillation, recording the temperature at regular volume intervals of the collected distillate.

-

Record the temperature when the last of the liquid in the flask has evaporated as the final boiling point.

-

Record the atmospheric pressure from the barometer. If the pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of an amine.[6][13][17]

Apparatus:

-

Calibrated pH meter with a combination pH electrode

-

Burette (e.g., 50 mL)

-

Beaker (e.g., 150 mL)

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.05 M).

-

Place a known volume (e.g., 50 mL) of the this compound solution into the beaker with a magnetic stir bar.

-

Immerse the pH electrode into the solution, ensuring the bulb is fully submerged.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the standardized HCl solution from the burette in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

Determination of Solubility in Water

This is a general protocol for determining the qualitative and semi-quantitative solubility of a liquid in water.[9][18]

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer or shaker

-

Analytical balance (for quantitative analysis)

Procedure (Qualitative):

-

Add 1 mL of deionized water to a test tube.

-

Add one drop of this compound to the test tube.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand and observe for any phase separation. If the mixture is a single, clear phase, the substance is considered soluble.

Procedure (Semi-Quantitative):

-

Add a known volume of deionized water (e.g., 5 mL) to a test tube.

-

Add this compound in small, known increments (e.g., 10 µL).

-

After each addition, stopper and shake the test tube until the added liquid is fully dissolved.

-

Continue adding this compound until a separate phase persists after vigorous shaking.

-

The solubility can be estimated as the total volume of this compound that dissolved in the initial volume of water. For a more accurate quantitative determination, analytical techniques such as gas chromatography would be required to measure the concentration of the solute in the saturated aqueous phase.

Synthetic Workflow Example: C-2 Arylation of this compound

The following diagram illustrates a general workflow for the C-2 arylation of piperidines, a reaction for which this compound is a suitable substrate. This type of reaction is highly valuable in drug discovery for creating structural diversity.

Caption: General workflow for the C-2 arylation of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is harmful if swallowed and can cause skin and eye irritation or damage.[1][2] Store in a cool, dry, and well-ventilated area away from sources of ignition.[5] Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. cmst.eu [cmst.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. store.astm.org [store.astm.org]

- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 15. ASTM D1078 – 05: Standard Test Method for Distillation Range of Volatile Organic Liquids : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. education.com [education.com]

- 18. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the Synthesis of 2-Methylpiperidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework for the development of novel therapeutics.[3][4] Among its substituted variants, 2-methylpiperidine serves as a crucial chiral building block for a wide range of biologically active compounds, targeting conditions from neurological disorders to cancer.[5][6][7] The precise control of stereochemistry and further functionalization of this motif are paramount for optimizing pharmacological activity and efficacy.[5]

This technical guide provides an in-depth overview of the core synthetic strategies for preparing this compound and its key derivatives. It includes detailed experimental protocols for benchmark reactions, quantitative data summaries, and logical workflow diagrams to assist researchers in the practical application of these methodologies.

Part I: Synthesis of the this compound Core

The primary and most established method for synthesizing this compound is the catalytic hydrogenation of 2-methylpyridine (α-picoline). This approach is valued for its efficiency and use of readily available starting materials.[8][9] Asymmetric methods have also been developed to access enantiomerically pure forms of the molecule, which are often critical for drug development.[5][10][11]

Catalytic Hydrogenation of 2-Methylpyridine

Catalytic hydrogenation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.[8] Various catalysts, including Platinum(IV) oxide (PtO₂, Adams' catalyst) and Raney Nickel, have proven effective under different pressure and solvent conditions.[8][9]

Logical Workflow: Catalytic Hydrogenation

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 98 109-05-7 [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

2-Methylpiperidine: A Core Technical Overview of its Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the fundamental molecular characteristics of 2-Methylpiperidine, a heterocyclic amine of significant interest in chemical synthesis and pharmaceutical development. This document focuses on its molecular weight and chemical formula, presenting the core data in a structured format for ease of reference and comparison.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These values are foundational for a wide range of applications, from stoichiometric calculations in synthetic protocols to interpretation of analytical data.

| Property | Value | Source |

| Chemical Formula | C6H13N | [1][2][3][4][5] |

| Molecular Weight | 99.17 g/mol | [2][3][4] |

| Monoisotopic Mass | 99.104799419 Da | [6][3][7] |

| CAS Registry Number | 109-05-7 | [1][2] |

Methodology for Determination of Molecular Properties

The molecular formula of this compound is determined based on its known atomic composition (6 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom). The molecular weight is a calculated value derived from the sum of the atomic weights of its constituent atoms, using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Logical Relationship of Core Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (CAS 109-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpiperidine, a key heterocyclic amine with applications in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2 | ~2.5 - 2.6 | Multiplet | 1H | - |

| H-6 (axial) | ~2.9 - 3.0 | Multiplet | 1H | - |

| H-6 (equatorial) | ~2.4 - 2.5 | Multiplet | 1H | - |

| H-3, H-4, H-5 | ~1.1 - 1.8 | Multiplet | 6H | - |

| -CH₃ | ~1.0 - 1.1 | Doublet | 3H | ~6.2 |

| N-H | ~1.5 (broad) | Singlet | 1H | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~53.0 |

| C-6 | ~47.0 |

| C-3 | ~35.0 |

| C-5 | ~26.0 |

| C-4 | ~25.0 |

| -CH₃ | ~22.0 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1][2]

-

The solution is filtered to remove any particulate matter.

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1]

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45°

-

-

¹³C NMR:

-

Number of scans: 128 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling is employed to simplify the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Medium, Broad | N-H stretch |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1100 | Medium | C-N stretch |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, a neat spectrum is typically acquired.

-

A drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4][5]

-

A second salt plate is carefully placed on top to create a thin liquid film.[3][4][5]

-

The "sandwich" is mounted in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the empty sample holder is recorded first.

-

The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone or isopropanol) and dried.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 99 | ~15 | [M]⁺ (Molecular Ion) |

| 84 | 100 | [M-CH₃]⁺ |

| 56 | ~35 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 42 | ~25 | [C₃H₆]⁺ or [C₂H₄N]⁺ |

Data obtained from PubChem CID 7974.[7]

Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways for cyclic amines.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Gas Chromatography (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[9]

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: 10-25 °C/min to 250 °C.

-

Final hold: 2-5 minutes.[9]

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Mass Range: m/z 30-200.

-

Scan Mode: Full scan.

Experimental Workflow Overview

The general workflow for obtaining the spectroscopic data is outlined below.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 2-Methylpiperidine for Researchers and Drug Development Professionals

Introduction: 2-Methylpiperidine, a heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides an in-depth overview of this compound, including its common synonyms, physicochemical properties, a representative synthetic protocol, and a workflow for its application in organic synthesis.

Nomenclature and Synonyms

In scientific literature, this compound is referred to by a variety of names and identifiers. A comprehensive list is provided below to aid in literature searches and substance identification. The most common synonym is 2-Pipecoline .[1][2]

Common Synonyms and Identifiers:

-

alpha-Pipecoline[2]

-

α-Methylpiperidine[2]

-

Piperidine, 2-methyl-[2]

-

2-Methyl hexahydropyridine[2]

-

Pipicoline[2]

-

alpha-Pipecolin[2]

-

NSC-31047[2]

Registry Numbers and Database IDs:

-

CAS Number: 109-05-7[2]

-

PubChem CID: 7974[2]

-

EINECS Number: 203-642-1[3]

-

ChEBI ID: CHEBI:186840

-

Beilstein/REAXYS Number: 79804[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [2] |

| Molecular Weight | 99.17 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Odor | Pepper-like, strong amine odor | [1][4] |

| Boiling Point | 118-119 °C at 753 mmHg | [3][4] |

| Density | 0.844 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.445 - 1.446 | [3][4] |

| Flash Point | 10 °C (closed cup) | [3] |

| Water Solubility | Soluble | [1] |

| pKa | 10.95 (+1) at 25°C | [1] |

| InChI | InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3 | [2] |

| SMILES | CC1CCCCN1 | [2] |

Experimental Protocols

This compound is a versatile reactant in organic synthesis. A common application is its use as a nucleophile in the synthesis of more complex piperidine derivatives. Below is a representative protocol for the N-alkylation of this compound.

Protocol: Synthesis of N-Benzyl-2-methylpiperidine

This protocol describes the reaction of this compound with benzyl bromide to yield N-Benzyl-2-methylpiperidine.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound and acetonitrile.

-

Add potassium carbonate to the solution.

-

While stirring, add benzyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-Benzyl-2-methylpiperidine.

Signaling Pathways and Biological Relevance

Direct signaling pathways initiated by this compound itself are not well-documented in the literature. Its primary role in a biological context is as a key structural motif in a variety of pharmacologically active compounds. The piperidine ring, and its substituted forms like this compound, are essential pharmacophores in drugs targeting the central nervous system. For instance, derivatives of this compound have been investigated for their activity as serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists, which are important mechanisms in the treatment of depression.[5]

The biological activity is therefore a function of the entire molecule that incorporates the this compound scaffold, rather than the isolated compound acting on a specific signaling cascade.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a 2-substituted piperidine derivative, a common application of this compound chemistry in drug discovery and organic synthesis.

Caption: A generalized workflow for the synthesis and purification of a 2-substituted piperidine derivative.

Applications in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry. The piperidine scaffold is present in numerous approved drugs. The introduction of a methyl group at the 2-position can influence the stereochemistry and pharmacological properties of the final compound.[5] It is used as a starting material or intermediate in the synthesis of:

-

Antihistamines[1]

-

Antipsychotics[1]

-

Local anesthetics[1]

-

Corticotropin-releasing factor receptor type 1 antagonists[3]

-

Gefitinib analogues with anti-tumor activity[3]

The ability to synthesize various stereoisomers of this compound-containing compounds allows for detailed structure-activity relationship (SAR) studies, which are crucial in optimizing drug candidates.[5]

References

An In-Depth Technical Guide to the Health and Safety of 2-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-methylpiperidine, intended for use by professionals in research and drug development. The following sections detail its toxicological properties, flammability, reactivity, and handling procedures, supported by summarized quantitative data, detailed experimental protocols, and a diagram of its known biosynthetic pathway involvement.

Health and Safety Information

This compound is a flammable and corrosive liquid that is harmful if swallowed and can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Toxicological Data

The acute and chronic health effects of this compound have been evaluated through various toxicological studies. A summary of the key quantitative data is presented below.

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | 133 - 740 mg/kg bw | Harmful if swallowed |

| Skin Corrosion/Irritation | Rabbit | Dermal | Corrosive | Causes severe skin burns |

| Eye Damage/Irritation | Rabbit | Ocular | Corrosive | Causes serious eye damage |

| Respiratory Irritation | - | Inhalation | - | May cause respiratory irritation |

| Inhalation Toxicity (LC50) | Rat | Inhalation | 4.8 mg/L (4 hours) | Toxic if inhaled |

Data compiled from multiple sources.[1]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.18 g/mol |

| Boiling Point | 118-119 °C |

| Flash Point | 10 °C (closed cup) |

| Autoignition Temperature | No data available |

| Stability | Stable under normal conditions |

Data compiled from multiple sources.[2]

Experimental Protocols

The toxicological classifications of this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key toxicological endpoints are detailed below.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of this compound is determined using the Acute Toxic Class Method as outlined in OECD Guideline 423.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are fasted overnight prior to dosing.

-

Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times include immediately after dosing and at regular intervals for the first 24 hours.

-

Endpoint: The study allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for this compound to cause skin irritation and corrosion is assessed according to OECD Guideline 404.[3]

-

Test Animals: Healthy, young adult albino rabbits with intact skin are used.[3]

-

Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) sample of this compound is applied to a small area (approximately 6 cm²) of shaved skin.[3][4] The site is then covered with a semi-occlusive dressing for a 4-hour exposure period.[3][4][5]

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Dermal reactions, including erythema (redness) and edema (swelling), are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[4]

-

Endpoint: The substance is classified as corrosive or irritant based on the severity, persistence, and reversibility of the observed skin lesions.[3][4]

Acute Eye Irritation/Corrosion (OECD 405)

The eye irritation and corrosion potential of this compound is determined following OECD Guideline 405.[6][7]

-

Test Animals: Healthy, young adult albino rabbits are used.[7]

-

Test Substance Instillation: A single dose of 0.1 mL of liquid this compound is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[7] Reactions of the cornea, iris, and conjunctiva are scored.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[7]

Biosynthetic Pathway Involvement

This compound is a known intermediate in the biosynthesis of the piperidine alkaloid 1-deoxynojirimycin (DNJ) in plants such as mulberry (Morus alba).[8][9] The pathway originates from the amino acid L-lysine.[9][10]

Caption: Biosynthetic pathway of 1-deoxynojirimycin from L-lysine, highlighting this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Commercial Availability and Suppliers of 2-Methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, manufacturing processes, and quality control methodologies for 2-Methylpiperidine (CAS No. 109-05-7). This information is crucial for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic amine as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of chemical suppliers and manufacturers globally. It is typically offered in various grades of purity and a range of packaging sizes to accommodate both laboratory-scale research and bulk manufacturing needs.

Key Global Suppliers

A number of international chemical suppliers are prominent distributors of this compound. These companies often provide extensive product documentation, including certificates of analysis (CoA), and cater to the stringent quality requirements of the pharmaceutical industry.

-

MilliporeSigma (formerly Sigma-Aldrich): A major global supplier offering various grades of this compound, including research-grade and bulk quantities.[1]

-

Thermo Fisher Scientific (including the former Alfa Aesar brand): Provides this compound in a range of purities and pack sizes, suitable for research and development applications.

-

TCI (Tokyo Chemical Industry): A well-established manufacturer and supplier of specialty organic chemicals, offering high-purity this compound.[2][3][4]

-

Jubilant Ingrevia: An integrated global pharmaceutical and life sciences company that lists this compound among its products, with applications in the agrochemical sector.[5]

-

Otto Chemie Pvt. Ltd.: A manufacturer and worldwide shipper of this compound.[6]

Regional Suppliers and Manufacturers

Beyond the major global players, numerous regional suppliers and manufacturers, particularly in Asia, play a significant role in the this compound market.

-

China: A significant number of chemical manufacturers and suppliers are based in China, offering competitive pricing for various grades of this compound. Notable suppliers include Shanghai Kaisai Chemical Co., Ltd., Meryer (Shanghai) Chemical Technology Co., Ltd., and Energy Chemical.[7]

-

India: Several Indian chemical companies also manufacture and supply this compound to both domestic and international markets.

Commercial Grades, Packaging, and Pricing

The commercial landscape for this compound is characterized by a variety of purity levels and packaging options to suit different applications.

| Supplier/Manufacturer | Purity Grades Offered | Packaging Options | Illustrative Pricing (USD) |

| MilliporeSigma (Sigma-Aldrich) | 98% | 100 mL, 500 mL | ~$60 for 100 mL |

| TCI America | >98.0% (GC) | 25 mL, 100 mL, 500 mL | ~ |

| Thermo Fisher Scientific | 98+% | 100 mL, 500 mL | ~$50 for 100 mL |

| Chem-Impex | Not specified | 100 mL, 250 mL, 1 L, 5 L, 10 L | ~ |

| Various Chinese Suppliers | 99%+, 99%+ HPLC | 1 kg, Bulk | ~$7 - $15 per kg (for bulk orders) |

Note: Prices are indicative and subject to change based on market conditions, order volume, and supplier.

Manufacturing and Synthesis

The primary industrial route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-methylpyridine (also known as α-picoline).

Industrial Synthesis of 2-Methylpyridine

2-Methylpyridine is produced on a large scale through several methods, with the Chichibabin pyridine synthesis being a common approach. This involves the gas-phase condensation of acetaldehyde and ammonia over a catalyst, such as alumina, at elevated temperatures (350–550 °C).[8][9][10] Alternative routes include the reaction of acetylene with ammonia or acetonitrile.[9][10]

Hydrogenation of 2-Methylpyridine to this compound

The conversion of 2-methylpyridine to this compound is a well-established hydrogenation process.

Caption: Industrial synthesis pathway of this compound.

Detailed Experimental Protocol: Hydrogenation of 2-Methylpyridine

This protocol is a representative example of a laboratory-scale hydrogenation. Industrial processes may vary in terms of scale, catalyst, and specific conditions.

Materials:

-

2-Methylpyridine (1 mol)

-

Ruthenium on carbon (Ru/C) catalyst (5 wt%)

-

Ethanol (as solvent)

-

High-pressure autoclave reactor

Procedure:

-

The autoclave reactor is charged with 2-methylpyridine and ethanol.

-

The Ru/C catalyst is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

-

The reactor is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).

-

The reaction mixture is heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

The reaction is monitored for hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent (ethanol) is removed under reduced pressure.

-

The crude this compound is then purified by fractional distillation to yield the final product.

Quality Control and Analytical Methods

To ensure the identity and purity of this compound, particularly for pharmaceutical applications, a range of analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Detailed Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injector: Split injection mode with a split ratio of 50:1. Injector temperature: 250 °C.

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 35 to 300.

-

Ion source temperature: 230 °C.

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound and to detect any structural isomers or non-volatile impurities.[11][12][13]

Detailed Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

-

1H NMR:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Key signals include a doublet for the methyl group, and multiplets for the methine and methylene protons of the piperidine ring.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Characteristic signals will be observed for the five distinct carbon atoms in the molecule.[13]

-

Karl Fischer Titration

This method is the standard for determining the water content in this compound, which is crucial as it can affect reactivity and product quality.

Detailed Experimental Protocol: Karl Fischer Titration

-

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: Anhydrous methanol and a suitable Karl Fischer reagent.

-

Procedure (Volumetric):

-

The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

-

A precisely weighed amount of the this compound sample is injected into the vessel.

-

The sample is then titrated with the Karl Fischer reagent to the endpoint.

-

The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

-

Supply Chain and Logistics

The supply chain for this compound involves manufacturers, distributors, and end-users.

Caption: A simplified overview of the this compound supply chain.

For researchers and drug development professionals, sourcing this compound from reputable suppliers who can provide comprehensive analytical data and ensure consistent quality is paramount for the success and reproducibility of their work.

References

- 1. alkalisci.com [alkalisci.com]

- 2. This compound | 109-05-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2-methyl piperidine, 109-05-7 [thegoodscentscompany.com]

- 5. 2-Methyl piperidine [jubilantingrevia.com]

- 6. Manufacturers of this compound, 98%, CAS 109-05-7, M 1135, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. This compound | 109-05-7 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. This compound(109-05-7) 1H NMR [m.chemicalbook.com]

- 13. This compound(109-05-7) 13C NMR [m.chemicalbook.com]

The Pivotal Role of 2-Methylpiperidine as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a heterocyclic amine, serves as a crucial and versatile chemical intermediate in the synthesis of a wide array of valuable compounds, particularly within the pharmaceutical and agrochemical industries. Its piperidine core, adorned with a methyl group at the 2-position, provides a foundational scaffold for the development of complex molecules with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | --INVALID-LINK-- |

| Molecular Weight | 99.17 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to yellow liquid | --INVALID-LINK-- |

| Odor | Pepper-like, strong amine odor | --INVALID-LINK-- |

| Boiling Point | 117-119 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | -4 to -5 °C | --INVALID-LINK-- |

| Density | 0.844 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | 1.446 (n20/D) | --INVALID-LINK-- |

| Solubility | Soluble in water, ethanol, and ether | --INVALID-LINK-- |

| pKa | 10.95 (+1) at 25°C | --INVALID-LINK-- |

| CAS Number | 109-05-7 | --INVALID-LINK-- |

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-picoline (2-methylpyridine). Various catalysts and reaction conditions have been developed to optimize the yield and selectivity of this transformation.

Catalytic Hydrogenation of 2-Picoline

The reduction of the pyridine ring in 2-picoline to a piperidine ring is a highly efficient process. A comparison of different catalytic systems is presented below.

| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) | Reference |

| Raney Nickel | 200 | 150-300 | Toluene | High | --INVALID-LINK-- |

| Raney Nickel | Room Temp. | ~4 | Toluene | ~100 | --INVALID-LINK-- |

| Platinum (IV) Oxide (PtO₂) | Room Temp. | 70 | Glacial Acetic Acid | ~95 | --INVALID-LINK-- |

| 5% Ruthenium on Carbon (Ru/C) | Room Temp. | - | Ethanol/Methanol | High | --INVALID-LINK-- |

| Palladium on Carbon & Rhodium on Carbon | 30-50 | 30-50 | Absolute Ethanol | High | --INVALID-LINK-- |

Experimental Protocol: Catalytic Hydrogenation of 2-Picoline with PtO₂

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Picoline (1.0 g)

-

Platinum (IV) Oxide (PtO₂) (5 mol%)

-

Glacial Acetic Acid (5 mL)

-

Hydrogen gas

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

A solution of 2-picoline (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.

-

A catalytic amount of PtO₂ (5 mol%) is added to the solution.

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen gas pressure of 70 bar at room temperature for 4-6 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is quenched by the addition of a saturated NaHCO₃ solution until the cessation of gas evolution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography (Silica gel, 5% EtOAc in petroleum ether) affords this compound as a colorless liquid.[1]

Role as a Chemical Intermediate in Pharmaceuticals

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including local anesthetics, antipsychotics, and corticotropin-releasing factor (CRF) antagonists.

Synthesis of Mepivacaine

Mepivacaine is a local anesthetic of the amide type. Its synthesis involves the coupling of N-methylpipecolic acid (derived from this compound) with 2,6-dimethylaniline.[2]

Experimental Protocol: Synthesis of Mepivacaine

This protocol outlines a general laboratory-scale synthesis of Mepivacaine.

Materials:

-

(S)-N-Methylpipecolic acid hydrochloride

-

Thionyl chloride or oxalyl chloride

-

2,6-Dimethylaniline

-

Toluene

-

Triethylamine or other suitable base

Procedure:

-

Formation of the Acyl Chloride: (S)-N-Methylpipecolic acid hydrochloride is suspended in an inert solvent like toluene. Thionyl chloride or oxalyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at an elevated temperature (e.g., 50-60 °C) for a few hours until the conversion to the acyl chloride is complete.

-

Amide Formation: The resulting acyl chloride solution is then added dropwise to a solution of 2,6-dimethylaniline in toluene, in the presence of a base such as triethylamine to neutralize the generated HCl. The reaction is typically stirred at room temperature or slightly elevated temperature until completion.

-

Work-up and Purification: The reaction mixture is washed with water and an aqueous base to remove unreacted starting materials and byproducts. The organic layer is dried over a drying agent like sodium sulfate, and the solvent is evaporated. The crude Mepivacaine can be purified by recrystallization from a suitable solvent system to yield the final product.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

This compound derivatives are key components in the development of non-peptide CRF1 receptor antagonists, which are being investigated for the treatment of stress-related disorders such as anxiety and depression.[3][4] The this compound moiety often forms a crucial part of the pharmacophore that interacts with the CRF1 receptor.

The CRF1 receptor is a G-protein coupled receptor (GPCR). Its activation by CRF initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5][6][7][8]

Caption: CRF1 Receptor Signaling Pathway and the action of this compound-based antagonists.

Role as a Chemical Intermediate in Agrochemicals

This compound is also a valuable intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides.

Synthesis of Piperophos

Piperophos is an organothiophosphate herbicide. Its synthesis involves the reaction of this compound with other chemical precursors. The general synthetic route involves the reaction of this compound with a suitable phosphorodichloridothioate derivative.

General Synthetic Strategy for Piperophos:

-

Phosphorodichloridothioate formation: A suitable alcohol is reacted with thiophosphoryl chloride (PSCl₃) to form the corresponding O-alkyl phosphorodichloridothioate.

-

Condensation with this compound: The O-alkyl phosphorodichloridothioate is then reacted with this compound in the presence of a base to neutralize the HCl generated, forming an intermediate phosphorochloridothioate.

-

Final condensation: This intermediate is further reacted with another nucleophile, such as a thiol, to yield the final Piperophos molecule.

Experimental and Logical Workflows

The versatility of the this compound scaffold makes it a valuable starting point for drug discovery and a key component in various synthetic workflows.

Logical Workflow for Drug Discovery

The process of developing new drugs based on the this compound scaffold can be visualized as a logical workflow, starting from the initial scaffold and progressing through various stages of optimization.

Caption: Logical workflow for drug discovery utilizing the this compound scaffold.

Experimental Workflow: Solid-Phase Synthesis of Piperidine Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of piperidine derivatives for high-throughput screening. The Ugi four-component reaction is one such method that can be adapted for solid-phase synthesis.

Caption: Experimental workflow for the solid-phase synthesis of a piperidine derivative library via the Ugi reaction.[3][9]

Conclusion

This compound stands as a testament to the importance of fundamental chemical building blocks in modern science. Its straightforward synthesis and versatile reactivity have cemented its position as a key intermediate in the production of a diverse range of commercially significant molecules. For researchers and professionals in drug development and agrochemical synthesis, a deep understanding of the chemistry and applications of this compound is invaluable for the innovation of new and improved products. The continued exploration of new synthetic methodologies and biological applications of this compound derivatives promises to unlock further advancements in these critical fields.

References

- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Stereoisomers and Chirality of 2-Methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a heterocyclic amine, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and natural products. The presence of a stereocenter at the second carbon position gives rise to two enantiomers, (R)-2-methylpiperidine and (S)-2-methylpiperidine. The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with other chiral molecules, including biological targets such as enzymes and receptors. Consequently, the individual enantiomers of this compound and their derivatives often exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, resolution, conformational analysis, and the pivotal role of chirality in their biological activity.

Physicochemical Properties of this compound Stereoisomers

The enantiomers of this compound share identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions. The racemic mixture is optically inactive.

| Property | Racemic (±)-2-Methylpiperidine | (R)-(-)-2-Methylpiperidine | (S)-(+)-2-Methylpiperidine |

| CAS Number | 109-05-7 | 1722-95-8 | 3197-42-0[1][2] |

| Molecular Formula | C₆H₁₃N | C₆H₁₃N | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol | 99.17 g/mol [3] | 99.17 g/mol [1][2] |

| Boiling Point | 118-119 °C | Not explicitly found, but expected to be the same as the racemate and (S)-enantiomer. | 117-121 °C[1][4] |

| Density | 0.844 g/mL at 25 °C | Not explicitly found, but expected to be the same as the racemate and (S)-enantiomer. | 0.823 g/mL at 25 °C[1][4] |

| Refractive Index (n20/D) | 1.445 | Not explicitly found, but expected to be the same as the racemate and (S)-enantiomer. | 1.446[1] |

| pKa | 10.99 | Not explicitly found, but expected to be the same as the racemate and (S)-enantiomer. | Not explicitly found, but expected to be the same as the racemate. |

| Optical Rotation [α]D | 0° | Inferred to be equal and opposite to the (S)-enantiomer. | +35° (c = 3.5 in hexane)[1] |

Resolution of Racemic this compound

The separation of racemic this compound into its individual enantiomers is a critical step for their use in stereoselective synthesis. The most common method is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization with (+)-Mandelic Acid

This protocol is based on established procedures for the resolution of chiral amines.

Materials:

-

Racemic this compound

-

(+)-Mandelic acid

-

Ethanol (absolute)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Filter paper

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic this compound in a minimal amount of warm ethanol.

-

In a separate flask, dissolve one equivalent of (+)-mandelic acid in warm ethanol.

-

Slowly add the mandelic acid solution to the this compound solution with stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-2-methylpiperidine-(+)-mandelate salt.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

-

The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt from ethanol.

-

-

Liberation of the Free Amine:

-

Suspend the crystalline diastereomeric salt in water.

-

Add 1 M NaOH solution dropwise with stirring until the solution becomes basic (pH > 10), liberating the free (S)-2-methylpiperidine.

-

Extract the aqueous solution three times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield enantiomerically enriched (S)-(+)-2-methylpiperidine.

-

-